molecular formula C11H9NOS3 B2367182 (5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one CAS No. 127378-28-3

(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B2367182
CAS No.: 127378-28-3
M. Wt: 267.38
InChI Key: SEIFTQHMDCKSIB-RMKNXTFCSA-N
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Description

(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that includes a thiazole ring, a mercapto group, and a benzylidene moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(methylthio)benzaldehyde with 2-mercapto-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The benzylidene moiety can be reduced to the corresponding benzyl group.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of the corresponding benzyl derivative.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The benzylidene moiety can interact with various receptors or enzymes, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-mercapto-1,3-thiazole: Shares the thiazole ring and mercapto group but lacks the benzylidene moiety.

    4-(methylthio)benzaldehyde: Contains the benzylidene moiety but lacks the thiazole ring and mercapto group.

    Benzylidene thiazoles: Compounds with similar structures but different substituents on the thiazole ring or benzylidene moiety.

Uniqueness

(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one is unique due to the combination of its functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity. The presence of both the mercapto group and the benzylidene moiety allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5E)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS3/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIFTQHMDCKSIB-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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